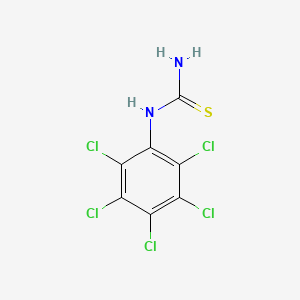
(2,3,4,5,6-Pentachlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentachlorophenyl)thiourea is an organosulfur compound with significant applications in various fields It is structurally characterized by the presence of a thiourea group attached to a pentachlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl)thiourea typically involves the reaction of pentachlorophenyl isothiocyanate with ammonia or primary amines. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{NCS} + \text{NH}_3 \rightarrow \text{C}_6\text{Cl}_5\text{NHC(S)NH}_2 ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,3,4,5,6-Pentachlorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Thiourea: A structurally similar compound with a wide range of applications in organic synthesis and industry.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl)thiourea is unique due to the presence of both the pentachlorophenyl and thiourea groups, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H3Cl5N2S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl)thiourea |
InChI |
InChI=1S/C7H3Cl5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) |
Clé InChI |
HHGMXOGMWVYWES-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















